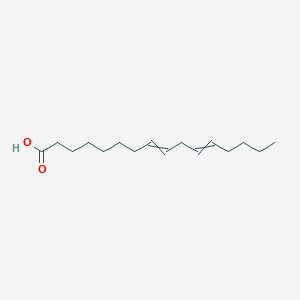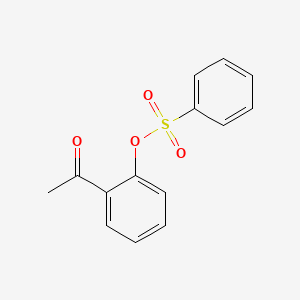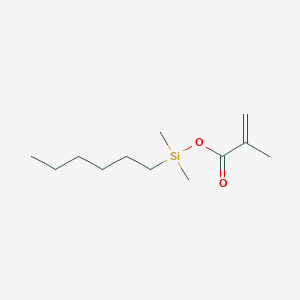
Hexyl(dimethyl)silyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl(dimethyl)silyl 2-methylprop-2-enoate is an organosilicon compound that features a hexyl group, a dimethylsilyl group, and a 2-methylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl(dimethyl)silyl 2-methylprop-2-enoate can be synthesized through a multi-step process involving the reaction of hexyl(dimethyl)silyl chloride with 2-methylprop-2-enoic acid. The reaction typically requires the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or platinum complexes, can enhance the reaction rate and yield. The final product is purified through distillation or chromatography to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Hexyl(dimethyl)silyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted silyl compounds.
Scientific Research Applications
Hexyl(dimethyl)silyl 2-methylprop-2-enoate has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and resins.
Organic Synthesis: Employed as a reagent for introducing silyl groups into organic molecules, which can protect functional groups during multi-step syntheses.
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance the properties of these materials.
Mechanism of Action
The mechanism of action of hexyl(dimethyl)silyl 2-methylprop-2-enoate involves the interaction of the silyl group with various molecular targets. The silyl group can form strong bonds with oxygen, nitrogen, and carbon atoms, which allows it to modify the reactivity and stability of the compounds it interacts with. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Hexyl(dimethyl)silyl 2-methylprop-2-enoate can be compared with other silyl esters, such as:
Trimethylsilyl 2-methylprop-2-enoate: Similar structure but with three methyl groups instead of a hexyl group.
Tert-butyldimethylsilyl 2-methylprop-2-enoate: Contains a tert-butyl group instead of a hexyl group.
Triethylsilyl 2-methylprop-2-enoate: Features three ethyl groups instead of a hexyl group.
The uniqueness of this compound lies in its hexyl group, which can impart different solubility and reactivity properties compared to other silyl esters. This makes it particularly useful in applications where specific hydrophobic or steric effects are desired.
Properties
CAS No. |
109206-04-4 |
|---|---|
Molecular Formula |
C12H24O2Si |
Molecular Weight |
228.40 g/mol |
IUPAC Name |
[hexyl(dimethyl)silyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H24O2Si/c1-6-7-8-9-10-15(4,5)14-12(13)11(2)3/h2,6-10H2,1,3-5H3 |
InChI Key |
CJLXAFNZMDTTNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](C)(C)OC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


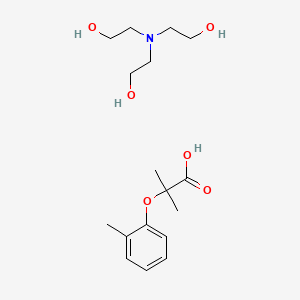
![2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14317866.png)
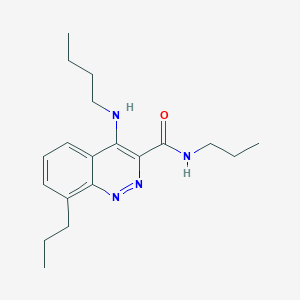
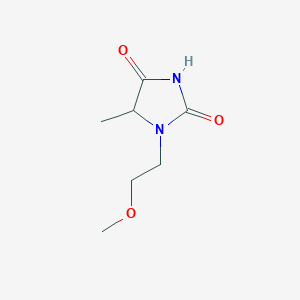
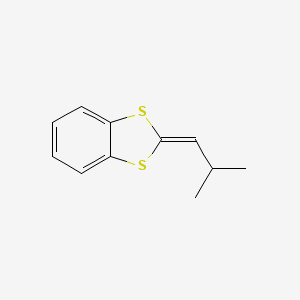
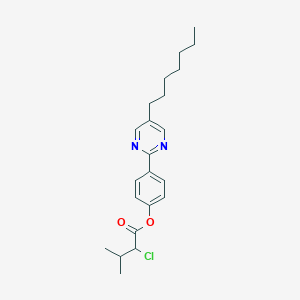
![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)
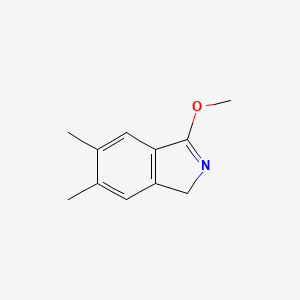

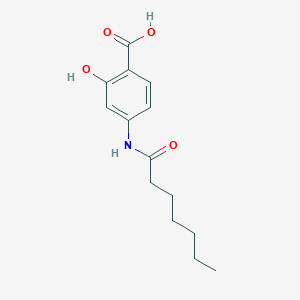

![4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline](/img/structure/B14317921.png)
